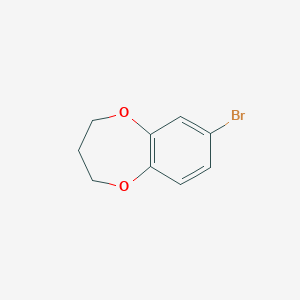

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Description

The exact mass of the compound 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCHNKNSOZJHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380041 | |

| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147644-11-9 | |

| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: A Key Intermediate in CNS Drug Discovery

This guide provides a comprehensive technical overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a crucial building block in the synthesis of centrally active compounds. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in the pursuit of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Strategic Importance of the Benzodioxepine Scaffold

The 1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for interacting with various biological targets. The introduction of a bromine atom at the 7-position, as in 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This particular intermediate has garnered significant interest for its role in the development of modulators for the benzodiazepine receptor, a key target for anxiolytics, sedatives, and anticonvulsants[1].

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

Chemical Structure

The chemical structure of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is characterized by a benzene ring fused to a seven-membered dioxepine ring. The bromine atom is substituted at the 7-position of the bicyclic system.

Caption: Chemical structure of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 147644-11-9 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Refractive Index | 1.579 | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | AZCHNKNSOZJHSH-UHFFFAOYSA-N | |

| SMILES | Brc1ccc2OCCCOc2c1 |

Synthesis Protocol: A Validated Approach

The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is most reliably achieved through a Williamson ether synthesis, a classic and robust method for forming ether linkages. This protocol details the reaction of 4-bromocatechol with 1,3-dibromopropane.

Synthesis Workflow

Caption: Workflow for the synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Detailed Experimental Protocol

Materials:

-

4-Bromocatechol (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-bromocatechol in anhydrous DMF, add anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. The use of an anhydrous solvent and base is critical to prevent side reactions and ensure the formation of the dianion of the catechol.

-

Addition of Alkylating Agent: Add 1,3-dibromopropane to the reaction mixture. The slight excess of the dihalide ensures complete reaction of the catechol.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. This step removes the DMF and inorganic salts.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Causality Behind Experimental Choices:

-

Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl groups of catechol. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation, leaving the anion more nucleophilic.

-

Stoichiometry: A slight excess of 1,3-dibromopropane is used to favor the desired intramolecular cyclization over polymerization.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and potential side products, ensuring the high purity required for subsequent synthetic steps.

Applications in Drug Discovery and Development

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine serves as a pivotal intermediate in the synthesis of a variety of CNS-active agents. Its primary utility lies in providing a scaffold that can be elaborated to generate libraries of compounds for screening against neurological targets.

Precursor to Benzodiazepine Receptor Modulators

The most prominent application of this intermediate is in the synthesis of ligands for the benzodiazepine receptor, which is a part of the GABA-A receptor complex. The bromine atom at the 7-position is strategically located in a region known to be important for binding to this receptor. This halogen can be retained in the final molecule or can be further functionalized, for instance, through cross-coupling reactions, to introduce a diverse range of substituents.

A Versatile Building Block

The chemical reactivity of the bromine atom allows for a wide array of synthetic transformations, making 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine a versatile building block. Common reactions include:

-

Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing various amine functionalities.

-

Sonogashira Coupling: For the formation of carbon-carbon triple bonds.

-

Lithiation-Substitution: For the introduction of a wide range of electrophiles.

This synthetic versatility enables the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns targeting CNS disorders.

Conclusion

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined structure, coupled with a reactive handle for chemical modification, makes it an ideal starting point for the synthesis of novel CNS-active compounds. The robust and scalable synthesis via the Williamson ether reaction ensures its accessibility for research and development purposes. As the quest for new and improved treatments for neurological and psychiatric disorders continues, the utility of versatile building blocks like 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is set to grow.

References

-

MySkinRecipes. 7-Bromo-3,4-dihydro-1,5-benzodioxepin. [Link] Accessed Jan 8, 2026.

Sources

An In-depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 147644-11-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential utility. The strategic placement of the bromine atom on the aromatic ring presents a versatile chemical handle for the development of novel molecular entities through various cross-coupling reactions, making it a valuable building block for drug discovery programs. This guide will detail a proposed synthetic route, predicted physicochemical and spectral properties, and explore the landscape of its potential applications, particularly in the realm of pharmacologically active agents.

Introduction and Molecular Overview

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine belongs to the benzodioxepine class of compounds, which are characterized by a benzene ring fused to a seven-membered dioxepine ring. The "dihydro" designation indicates the saturation of two carbon atoms within the dioxepine ring. The bromine substituent at the 7-position of the benzodioxepine scaffold is of particular interest to medicinal chemists. Aryl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler building blocks.[2][3] The benzodioxepine core itself is found in a number of biologically active molecules, exhibiting a range of pharmacological effects.[4][5][6]

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | - |

| CAS Number | 147644-11-9 | [7] |

| Molecular Formula | C₉H₉BrO₂ | [7] |

| Molecular Weight | 229.07 g/mol | - |

| Physical Form | Liquid | - |

| Purity (typical) | ≥97% | - |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis proceeds via a double Williamson ether synthesis reaction. 4-bromocatechol is deprotonated by a suitable base, typically a carbonate such as potassium carbonate, to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes sequential nucleophilic substitution with 1,3-dibromopropane to form the seven-membered dioxepine ring.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive template for interacting with a variety of biological targets. The introduction of a bromine atom at the 7-position, creating 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, significantly modulates its electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This modification can enhance binding affinity to target proteins, improve metabolic stability, or alter bioavailability.[3][4] Consequently, a thorough characterization of its physicochemical properties is a critical first step in unlocking its full therapeutic potential.

Core Physicochemical Profile

A precise understanding of a compound's physicochemical properties is the bedrock of rational drug development.[4] These parameters govern everything from solubility and permeability to target engagement and in vivo efficacy. The following sections detail the known properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Identity and General Properties

Proper identification is the first step in any scientific investigation. The fundamental identifiers and general physical properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | [5] |

| CAS Number | 147644-11-9 | [6][7] |

| Molecular Formula | C₉H₉BrO₂ | [5][6] |

| Molecular Weight | 229.07 g/mol | [5][7] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥96-97% | [5][8] |

Thermodynamic Properties

Thermodynamic properties such as boiling point provide crucial information for purification, handling, and storage of the compound.

| Property | Value | Conditions | Source |

| Boiling Point | 145-148 °C | 16 mmHg | [5] |

Note: As this compound is a liquid at room temperature, a melting point is not applicable. The freezing point has not been experimentally reported.

Optical and Spectroscopic Properties

The refractive index is a fundamental physical constant that is useful for identification and purity assessment.

| Property | Value | Source |

| Refractive Index (n_D^20) | 1.579 | [5] |

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent, as well as signals for the methylene protons of the dioxepine ring.

-

¹³C NMR: The spectrum would display distinct resonances for the aromatic carbons, with the carbon atom attached to the bromine showing a characteristic shift, in addition to the signals for the aliphatic carbons in the seven-membered ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring, and strong C-O-C stretching vibrations of the ether linkages. The C-Br stretching frequency would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of ethylene oxide or other fragments from the dioxepine ring.

Lipophilicity and Solubility: Cornerstones of "Drug-likeness"

Lipophilicity and solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed LogP value for the closely related compound 7-bromo-2H-1,5-benzodioxepine is available, providing a reasonable estimate for the target molecule.

| Property | Value (Computed) | Method | Source |

| XLogP3 | 2.6 | Computational | [12] |

Experimental Rationale: The shake-flask method is the gold-standard for experimental LogP determination. It directly measures the partitioning of the compound between n-octanol and water, providing a robust and reliable value that is essential for building accurate structure-activity relationships (SAR) and in silico ADME models.

Caption: Workflow for experimental LogP determination using the shake-flask method.

Solubility

While quantitative solubility data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine in various solvents is not published, its structural features suggest it is likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, and sparingly soluble in water.

Experimental Rationale: A qualitative and semi-quantitative assessment of solubility is a foundational experiment in early-stage drug discovery. Understanding a compound's solubility in aqueous buffers at different pH values is crucial for designing in vitro assays and for predicting its behavior in the gastrointestinal tract.

Sources

- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-Bromo-3,4-dihydro-1,5-benzodioxepin, 96% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine | 147644-11-9 [sigmaaldrich.com]

- 8. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. 7-bromo-2H-1,5-benzodioxepine | C9H7BrO2 | CID 85965201 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine molecular weight and formula

An In-Depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust and detailed protocol for its synthesis and purification, and discusses methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a versatile building block in drug discovery and materials science, focusing on the utility of the bromine substituent for advanced molecular elaboration. This content is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable scaffold.

Introduction: The Significance of the Benzodioxepine Scaffold

The 1,5-benzodioxepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique seven-membered ring, fused to a benzene ring, imparts a defined three-dimensional conformation that is conducive to specific interactions with biological targets. The deliberate functionalization of this scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine emerges as a particularly valuable derivative. The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This capability allows chemists to introduce diverse and complex molecular fragments, making this compound a critical starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This guide serves as a senior-level resource, elucidating the properties and practical methodologies associated with this important chemical intermediate.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core properties. 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is commercially available, typically as a liquid with high purity[1][2]. Its key identifiers and properties are summarized below.

Chemical Structure

Caption: Chemical structure of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [4] |

| CAS Number | 147644-11-9 | [3] |

| Appearance | Liquid | |

| Synonym | 7-bromo-3,4-dihydro-2H-benzo[b][4]dioxepine | |

| Purity (Typical) | ≥97% | [1][2] |

| InChI Key | AZCHNKNSOZJHSH-UHFFFAOYSA-N |

Synthesis and Purification Protocol

Expertise-Driven Rationale: The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is most effectively achieved via a Williamson ether synthesis. This classical yet robust method involves the reaction of a catechol derivative with a suitable di-electrophile. The logical precursors are 4-bromocatechol and 1,3-dibromopropane. The choice of a strong base, such as potassium carbonate, is critical to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. A polar aprotic solvent like dimethylformamide (DMF) is selected to solubilize the reactants and facilitate the SN2 reaction mechanism while minimizing competing side reactions.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromocatechol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of catechol).

-

Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

-

Addition of Electrophile:

-

Add 1,3-dibromopropane (1.1 eq) to the suspension via syringe.

-

Causality: A slight excess of the dihalide ensures complete consumption of the more valuable catechol starting material.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the 4-bromocatechol spot indicates reaction completion. This typically takes 4-6 hours.

-

Trustworthiness: TLC monitoring is a critical self-validation step, preventing premature workup or unnecessary heating that could lead to side products.

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine as a clear liquid.

-

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic methods are standard for characterizing the target molecule. The expected results are based on the known spectra of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, with adjustments for the electronic effects of the bromine substituent[5].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.8-7.2 ppm): Three signals corresponding to the three protons on the benzene ring. The bromine atom will induce downfield shifts for adjacent protons. The proton at C6 will likely appear as a doublet, the proton at C8 as a doublet of doublets, and the proton at C9 as a doublet.

-

Aliphatic Region (δ 4.2-4.4 ppm and δ 2.1-2.3 ppm): Two triplets corresponding to the two sets of equivalent methylene protons (-O-CH₂-) and one quintet for the central methylene proton (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule, unless symmetry results in overlapping signals. The carbon atom attached to the bromine (C7) will show a signal at approximately 115-120 ppm.

-

Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight and elemental composition.

-

The electron impact (EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M⁺).

-

Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one for [M]⁺ and another for [M+2]⁺ with nearly equal intensity (1:1 ratio). This isotopic pattern is a hallmark signature for a molecule containing a single bromine atom.

-

Applications in Research and Drug Development

The primary utility of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine lies in its role as a versatile chemical intermediate. The C-Br bond is a powerful linchpin for constructing more complex molecular architectures.

Cross-Coupling Potential Diagram

Caption: Key cross-coupling reactions utilizing the C-Br bond.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the synthesis of biaryl structures or styrenyl derivatives.

-

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the installation of primary or secondary amines, which are common functionalities in pharmacologically active molecules.

-

Heck Reaction: Creates carbon-carbon bonds by coupling with alkenes, providing a route to substituted olefinic structures.

Through these transformations, researchers can systematically modify the 7-position of the benzodioxepine core to probe interactions with biological targets, optimize properties like solubility and metabolic stability, and ultimately discover novel therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is considered an irritant.[1][2]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid breathing vapors or mist.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2]

References

-

Sigma-Aldrich. 7-bromo-3,4-dihydro-2H-benzo[b][4]dioxepine.

-

PubChem. 7-bromo-2H-1,5-benzodioxepine.

-

Guidechem. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine.

-

Stenutz. 7-bromo-3,4-dihydro-1,5-benzodioxepin.

-

Fisher Scientific. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific.

-

Fisher Scientific Canada. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific™.

-

PubChem. 3,4-dihydro-2H-1,5-benzodioxepine.

Sources

- 1. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. 7-bromo-3,4-dihydro-1,5-benzodioxepin [stenutz.eu]

- 5. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: A Core Scaffold for Medicinal Chemistry

This guide provides an in-depth technical overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a heterocyclic compound of significant interest in modern drug discovery. We will move beyond simple data recitation to explore the strategic rationale behind its synthesis, its versatile applications as a chemical intermediate, and its place within the broader context of pharmacologically active benzodioxepine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Part 1: Core Compound Characterization

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a substituted aromatic ether. The core structure consists of a benzene ring fused to a seven-membered dioxepine ring. The bromine atom at the 7-position is the key feature that imparts significant synthetic utility to the molecule, transforming it from a simple heterocyclic core into a versatile building block for combinatorial chemistry and targeted synthesis.

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | [1] |

| Synonym(s) | 7-bromo-3,4-dihydro-2H-benzo[b][1][2]dioxepine | |

| CAS Number | 147644-11-9 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | |

| Physical Form | Liquid | |

| Purity (Commercial) | Typically ≥97% | [3] |

| Storage Conditions | Sealed in a dry environment at room temperature | |

| InChI Key | AZCHNKNSOZJHSH-UHFFFAOYSA-N |

Safety & Handling: As a halogenated organic compound, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine should be handled with appropriate personal protective equipment (PPE). It is known to cause skin and serious eye irritation and may cause respiratory irritation[3]. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a logical, two-step process. First, the benzodioxepine core is constructed, followed by regioselective bromination. Understanding the mechanism and rationale behind each step is crucial for process optimization and troubleshooting.

Protocol 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Core

This step employs a classical Williamson ether synthesis, a robust and well-understood reaction for forming ether linkages.

Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 800 mL).

-

Reagent Addition: Add pyrocatechol (110 g) and anhydrous potassium carbonate (276 g). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of pyrocatechol, forming a more nucleophilic phenoxide. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.

-

Initiation: Begin vigorous stirring and add 1,3-dibromopropane (303 g) to the suspension.

-

Reaction: Heat the mixture to 120°C and maintain for 48 hours under a nitrogen atmosphere. The reaction involves a double intramolecular Sₙ2 displacement, where the two phenoxide nucleophiles attack the primary alkyl halide ends of the 1,3-dibromopropane, forming the seven-membered ring.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove inorganic salts (potassium bromide and excess potassium carbonate).

-

Extraction: Pour the filtrate into water (4 L) and extract with diethyl ether (3 x 500 mL). The ether layer will contain the desired product.

-

Purification: Wash the combined ether extracts with 3N sodium hydroxide (2 x 300 mL) to remove any unreacted pyrocatechol, followed by a water wash until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Distill the resulting crude oil under vacuum (e.g., 118-120°C at 11 mmHg) to yield pure 3,4-dihydro-2H-1,5-benzodioxepine[2].

Protocol 2: Regioselective Bromination

The second step is a standard electrophilic aromatic substitution. The two ether oxygens of the benzodioxepine ring are ortho-, para-directing activators. Steric hindrance from the fused ring makes the para-position (C7) the most favorable site for substitution.

Methodology:

-

Reactor Setup: In a flask protected from light, dissolve the 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) produced in Protocol 1 in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) in portions. NBS is often preferred over elemental bromine (Br₂) in a laboratory setting as it is a solid that is easier and safer to handle, and it provides a low, steady concentration of bromine, which can improve selectivity and reduce the formation of polybrominated byproducts.

-

Initiation (Optional): A radical initiator like AIBN or light can be used if free-radical bromination on the aliphatic part of the ring is desired, but for aromatic substitution, this is typically performed in the dark, sometimes with a Lewis acid catalyst if the ring is not sufficiently activated. Given the activating nature of the ether groups, a catalyst may not be necessary.

-

Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine or NBS.

-

Extraction & Purification: Extract the product into an organic solvent, wash with brine, and dry over sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Part 3: Application as a Strategic Building Block in Drug Discovery

The true value of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine lies in the synthetic versatility of its C-Br bond. This aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for rapidly building molecular complexity. These reactions allow for the precise installation of diverse chemical moieties at the 7-position, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This protocol is a self-validating system; its success relies on the precise interplay between the catalyst, ligand, base, and solvent.

Methodology:

-

Inert Atmosphere: To a Schlenk flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents). The choice of catalyst and ligand is critical and must be optimized for specific substrates.

-

Solvent: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). The water is essential for the catalytic cycle, particularly in the transmetalation step.

-

Reaction: Heat the mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the 7-substituted benzodioxepine derivative.

This protocol can be adapted for other cross-coupling reactions like Buchwald-Hartwig amination (for C-N bonds) or Sonogashira coupling (for C-C triple bonds), making the 7-bromo scaffold a gateway to a vast chemical space.

Part 4: Pharmacological Context and Future Directions

While 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is primarily an intermediate, the benzodioxepine core is present in molecules with established biological activity. For instance, a 1975 study described a series of 3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with potential as bronchial dilators[4]. This historical precedent validates the scaffold as being pharmacologically relevant and capable of interacting with biological targets.

More recent research continues to leverage this core. A 2024 study detailed the synthesis and evaluation of novel benzodioxepin amide-biphenyl derivatives as potent antibacterial agents that target the FabH enzyme, a critical component of the bacterial fatty acid synthesis pathway. The development of such derivatives would logically start from a functionalized intermediate like 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which would be converted to a carboxylic acid or amine at the 7-position before amide coupling.

The rigid, seven-membered ring system of the benzodioxepine scaffold imparts a defined three-dimensional shape to the molecules derived from it. This conformational pre-organization can be highly advantageous for binding to specific protein targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites.

Conclusion

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine represents a strategically vital tool in the arsenal of the medicinal chemist. Its straightforward, high-yield synthesis and, more importantly, the reactive handle provided by the 7-bromo substituent, make it an ideal starting point for the development of diverse compound libraries. The established pharmacological relevance of the benzodioxepine scaffold further enhances its appeal. By applying robust and versatile cross-coupling methodologies, researchers can efficiently explore the chemical space around this core, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.

References

-

Title: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine Source: PrepChem.com URL: [Link]

-

Title: 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants Source: Canadian Journal of Chemistry (1975) URL: [Link]

-

Title: 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 Source: PubChem URL: [Link]

-

Title: Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) Source: Scribd URL: [Link]

-

Title: Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one Source: PrepChem.com URL: [Link]

-

Title: New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one Source: ResearchGate URL: [Link]

-

Title: 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats Source: PubMed URL: [Link]

- Title: US7053251B2 - Bromination of hydroxyaromatic compounds Source: Google Patents URL

-

Title: Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors Source: PubMed URL: [Link]

-

Title: 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 Source: PubChem URL: [Link]

-

Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 Source: PubChem URL: [Link]

-

Title: Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][2]thiazepin-4(5 H )-one Source: ResearchGate URL: [Link]

-

Title: 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2H-1,5-Benzodioxepin-3(4H)-one Source: PubChem URL: [Link]

-

Title: 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one Source: PubChem URL: [Link]

Sources

An In-Depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring. The bromine substituent at the 7-position of the aromatic ring is a key feature, offering a reactive handle for further chemical modifications.

Table 1: Chemical Identifiers for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

| Identifier | Value |

| SMILES | Brc1ccc2OCCCOc2c1 |

| InChIKey | AZCHNKNSOZJHSH-UHFFFAOYSA-N |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 147644-11-9 |

digraph "7-bromo-3,4-dihydro-2H-1,5-benzodioxepine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; O2 [label="O"]; Br [label="Br", fontcolor="#EA4335"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxepine ring bonds C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- O2; O2 -- C1;

// Substituent bond C4 -- Br;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; C8 [pos="2.61,-0.5!"]; C9 [pos="1.74,-1!"]; O2 [pos="0.87,-1.5!"]; Br [pos="0,-2!"]; }

Figure 1: Chemical structure of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Synthesis and Mechanistic Insights

The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine can be strategically approached in two main stages: the formation of the core 3,4-dihydro-2H-1,5-benzodioxepine ring system, followed by regioselective bromination.

Formation of the Benzodioxepine Core

A common and effective method for constructing the benzodioxepine ring is through a Williamson ether synthesis. This involves the reaction of a catechol with a suitable three-carbon dihalide, such as 1,3-dibromopropane, in the presence of a base.

Figure 2: Synthesis of the benzodioxepine core via Williamson ether synthesis.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: To a solution of catechol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, potassium carbonate (2.2 equivalents).

-

Addition of Dihalide: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups of catechol, forming the nucleophilic catecholate anion, while being mild enough to avoid side reactions.

-

Stoichiometry: A slight excess of the dihalide is used to ensure complete reaction of the catechol. An excess of base is used to drive the deprotonation equilibrium.

Regioselective Bromination

The second stage involves the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The ether linkages of the dioxepine ring are activating, ortho-, para-directing groups. Steric hindrance from the seven-membered ring will likely favor substitution at the para-position (C7). A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Figure 3: Bromination of the benzodioxepine core.

Experimental Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0-5 °C in an ice bath and add N-bromosuccinimide (1.05 equivalents) portion-wise.

-

Reaction Conditions: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the desired 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Causality of Experimental Choices:

-

Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which minimizes over-bromination and other side reactions.

-

Solvent: DCM is a good choice as it is relatively inert and effectively dissolves both the substrate and the reagent.

-

Temperature: The initial cooling helps to control the exothermicity of the reaction and improve regioselectivity.

Physicochemical and Spectroscopic Properties

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is typically a liquid at room temperature and should be stored in a dry environment.[1]

Table 2: Predicted Spectroscopic Data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm. The methylene protons of the dioxepine ring will likely show complex multiplets around δ 2.0-4.5 ppm. The presence of the bromine atom will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. |

| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm, with the carbon attached to the bromine atom appearing at a lower field. The aliphatic carbons of the dioxepine ring will resonate at higher fields. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and C-O stretching of the ether linkages will be present. A peak corresponding to the C-Br bond will also be observed in the fingerprint region. |

Applications in Research and Drug Discovery

The 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine scaffold is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The bromine atom serves as a versatile functional group that can be readily converted to other functionalities through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Derivatives of the benzodioxepine core have been explored for a range of pharmacological activities, including:

-

Antibacterial Agents: Certain benzodioxepine amide-biphenyl derivatives have shown potent antibacterial properties.[3]

-

Hypotensive Activity: Some benzodioxol derivatives, structurally related to benzodioxepines, have exhibited hypotensive effects.[4]

The ability to functionalize the 7-position of the benzodioxepine ring makes this compound a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is an irritant. It is known to cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the development of novel compounds with diverse applications. Further exploration of the chemical space around this scaffold is likely to yield new discoveries in drug development and materials science.

References

-

PubMed. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. [Link]

-

PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. [Link]

-

PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]

Sources

- 1. 7-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine 95% | CAS: 147644-11-9 | AChemBlock [achemblock.com]

- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

1H NMR and 13C NMR spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a molecule of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and verification.

Introduction: The Structural Significance of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine belongs to the benzodioxepine class of heterocyclic compounds. This scaffold is a key structural motif in various biologically active molecules and serves as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and the conformationally flexible seven-membered dioxepine ring creates a unique electronic and steric environment. Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive method for this purpose.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, explaining the causal relationships between its structure and the resulting spectral data. We will explore how factors such as aromatic ring currents, substituent effects of the bromine and ether linkages, and spin-spin coupling provide a detailed molecular fingerprint.

Foundational Principles: Decoding the NMR Spectrum

An NMR spectrum provides four key pieces of information for structural analysis:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei (protons or carbons) in the molecule.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of the nucleus. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (to a higher ppm value), while electron-donating groups cause "shielding," shifting signals upfield (to a lower ppm value).[1]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

-

Multiplicity (Splitting): Caused by spin-spin coupling between neighboring non-equivalent nuclei, this splits a signal into multiple lines (e.g., a doublet, triplet, quartet). The n+1 rule is a common heuristic, where n is the number of equivalent neighboring protons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

For 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, the aromatic protons are influenced by the ring current and the strong deshielding effect of the bromine atom.[2][3] The aliphatic protons in the dioxepine ring are primarily influenced by the electronegative oxygen atoms.

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and proper instrument setup. This protocol ensures reproducibility and accuracy.

NMR Sample Preparation

-

Material Quantity: Weigh approximately 5-25 mg of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5][6]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary reference.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR because its protons and carbons are highly shielded and it is chemically inert.

-

Dissolution and Transfer: Dissolve the sample completely in the solvent within a small vial. Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Sample Volume: The optimal sample height in the tube is approximately 4-5 cm (about 0.55-0.7 mL) to ensure it is within the homogeneous region of the spectrometer's magnetic field.[4][6]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

Data Acquisition and Processing Workflow

The process of obtaining the final spectrum from the prepared sample follows a standardized workflow.

Caption: General workflow for NMR spectroscopy.

-

Data Acquisition: The sample is placed in the NMR spectrometer. The instrument "locks" onto the deuterium signal of the solvent and is "shimmed" to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied to acquire the raw time-domain signal, known as the Free Induction Decay (FID).[8]

-

Data Processing:

-

Fourier Transform (FT): The FID is converted into a frequency-domain spectrum using a Fourier transform algorithm.[9][10]

-

Phase and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are correctly phased (upright and symmetrical) and the baseline is flat.[9][10]

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H spectra, the area under each signal is calculated to determine the relative ratio of protons.[11]

-

Spectral Analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

The structure of the molecule dictates a specific and predictable pattern of signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The molecule has three distinct proton environments in the aromatic region and two in the aliphatic dioxepine ring.

-

Aromatic Region (δ 6.5-7.5 ppm): The bromine atom breaks the symmetry of the benzene ring, resulting in three unique aromatic proton signals.

-

H-6: This proton is ortho to the bromine atom and will be deshielded. It is coupled only to H-8 (a meta-coupling), so it should appear as a doublet.

-

H-8: This proton is meta to the bromine and ortho to one of the ether oxygens. It is coupled to H-6 (meta) and H-9 (ortho), appearing as a doublet of doublets.

-

H-9: This proton is para to the bromine and ortho to the other ether oxygen. It is coupled only to H-8 (an ortho-coupling) and will appear as a doublet.

-

-

Aliphatic Region (δ 2.0-4.5 ppm): The dioxepine ring contains two sets of methylene protons.

-

H-2, H-4 (OCH₂): These two methylene groups are chemically equivalent. The protons are adjacent to electronegative oxygen atoms, causing a significant downfield shift. They are coupled to the H-3 protons and will appear as a triplet.

-

H-3 (CH₂): This central methylene group is coupled to the four protons at the H-2 and H-4 positions. According to the n+1 rule, this signal will be split into a quintet.

-

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-9 | ~6.85 | Doublet (d) | Jortho ≈ 8.5 | 1H |

| H-8 | ~7.10 | Doublet of Doublets (dd) | Jortho ≈ 8.5, Jmeta ≈ 2.5 | 1H |

| H-6 | ~7.20 | Doublet (d) | Jmeta ≈ 2.5 | 1H |

| H-2, H-4 | ~4.25 | Triplet (t) | J ≈ 5.5 | 4H |

| H-3 | ~2.20 | Quintet (p) | J ≈ 5.5 | 2H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the bromine substituent, all six aromatic carbons are chemically non-equivalent. The dioxepine ring has two unique carbon environments due to symmetry. Therefore, a total of 8 signals are expected.

-

Aromatic Region (δ 110-160 ppm):

-

The two carbons bonded to oxygen (C-5a, C-9a) will be the most downfield in this region.

-

The carbon bonded to bromine (C-7) will have its chemical shift influenced by the heavy atom effect, typically appearing around 115-120 ppm.

-

The remaining three aromatic carbons (C-6, C-8, C-9) will appear in the typical aromatic range.

-

-

Aliphatic Region (δ 20-80 ppm):

-

C-2, C-4 (OCH₂): These carbons, being directly attached to oxygen, will be significantly deshielded and appear downfield in the aliphatic region.

-

C-3 (CH₂): This central aliphatic carbon will be the most upfield signal in the spectrum.

-

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~30 |

| C-2, C-4 | ~70 |

| C-7 (C-Br) | ~117 |

| C-9 | ~120 |

| C-6 | ~124 |

| C-8 | ~129 |

| C-5a, C-9a (C-O) | ~155 |

A Logic-Based Approach to Spectral Interpretation

A systematic approach is crucial for translating spectral data back into a chemical structure. This process is a self-validating system where different pieces of NMR data must be mutually consistent.

Caption: Logical workflow for NMR spectral interpretation.

This workflow demonstrates the trustworthy nature of NMR analysis. The number of signals must match the molecule's symmetry. The chemical shifts must align with the known effects of substituents. The integration must sum to the correct total number of protons, and the coupling patterns must confirm the connectivity between adjacent protons. Any inconsistency forces a re-evaluation, ensuring the final proposed structure is robustly supported by all available data. For unambiguous assignment, especially in more complex molecules, 2D NMR techniques such as COSY (H-H correlations) and HSQC (direct H-C correlations) are invaluable.

Conclusion

The ¹H and ¹³C NMR spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine provide a clear and detailed fingerprint of its molecular structure. The aromatic region of the ¹H spectrum is characterized by three distinct signals—two doublets and a doublet of doublets—confirming the monosubstitution pattern on that portion of the ring. The aliphatic region displays a characteristic triplet and quintet, confirming the -OCH₂CH₂CH₂O- linkage of the seven-membered ring. The ¹³C spectrum corroborates this structure with eight distinct signals, corresponding to the eight unique carbon environments. By understanding the fundamental principles outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this and related compounds, ensuring the integrity of their scientific endeavors.

References

- University of California, Davis. (n.d.).

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.

- The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

- Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. ThinkIR: The University of Louisville's Institutional Repository.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Organomation. (n.d.).

- Unknown Source. (n.d.).

- Morris, G. A. (2017). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.

- ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃ (δ in ppm, J in Hz).

- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.

- Clayden, J., & Warren, S. (n.d.). Chapter 32. In Organic Chemistry. Oxford Learning Link.

- LibreTexts Chemistry. (2024, March 17). 15.

- ResearchGate. (n.d.).

- Kaye, P. T., et al. (2005). Benzodiazepine Analogues. Part 22.

-

Sigma-Aldrich. (n.d.). 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-PHENYL-2,3-DIHYDROIMIDAZO[2,1-B][4][8]THIAZOL-7-IUM BROMIDE AldrichCPR.

- Unknown Source. (n.d.). 14.

- ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

- ResearchGate. (n.d.). Table 3. ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz).

- ResearchGate. (n.d.). Benzodiazepine analogues. Part 21.

- Unknown Source. (n.d.).

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725). Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra.

- Kaye, P. T., et al. (2005). Benzodiazepine analogues. Part 21.

- KPU Pressbooks. (n.d.). 6.

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

- Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry.

- Stasyuk, O., et al. (2018). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.

- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for '3'.

- Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- Iovine, V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. scribd.com [scribd.com]

- 6. organomation.com [organomation.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 11. askthenerd.com [askthenerd.com]

An In-Depth Technical Guide to the Mass Spectrometry of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

This technical guide provides a comprehensive overview of the mass spectrometry of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (C₉H₉BrO₂). Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its mass spectral behavior, predicts its fragmentation patterns, and offers a robust experimental protocol for its empirical analysis.

Introduction: The Significance of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a halogenated derivative of the benzodioxepine core, a scaffold of interest in medicinal chemistry and materials science. The introduction of a bromine atom significantly influences its physicochemical properties and, consequently, its mass spectral characteristics. Understanding the mass spectrometry of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, imparts a characteristic isotopic signature in the mass spectrum, providing a powerful diagnostic tool for identifying bromine-containing fragments.[1][2]

Predicted Mass Spectrum and Fragmentation Pathway

While experimental mass spectral data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is not widely available in public repositories, we can confidently predict its electron ionization (EI) mass spectrum. This prediction is based on the known fragmentation of its parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, available from the NIST Mass Spectrometry Data Center[3][4], and the well-established principles of mass spectrometry for halogenated aromatic compounds.

The Parent Compound: 3,4-dihydro-2H-1,5-benzodioxepine

The EI mass spectrum of 3,4-dihydro-2H-1,5-benzodioxepine (C₉H₁₀O₂) exhibits a molecular ion peak (M⁺) at m/z 150. The key fragmentation pathways involve the loss of neutral molecules and rearrangements within the dioxepine ring.

Predicted Fragmentation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

The molecular formula of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is C₉H₉BrO₂. Its monoisotopic mass will be approximately 227.98 g/mol (for ⁷⁹Br) and 229.98 g/mol (for ⁸¹Br).

Key Predicted Features of the Mass Spectrum:

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 228 and m/z 230, corresponding to the [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺ ions, respectively. These peaks, often referred to as the M and M+2 peaks, will be of nearly equal intensity, which is a hallmark of a monobrominated compound.[1][2]

-

Major Fragmentation Pathways: The fragmentation will likely be initiated by the ionization of one of the oxygen atoms or the aromatic pi system. The subsequent fragmentation will proceed through several key pathways, detailed below.

Figure 1: Predicted major fragmentation pathways for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Explanation of Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): A common fragmentation for cyclic ethers. This would result in fragment ions at m/z 200 and m/z 202.

-

Loss of a C₃H₅O Radical: Cleavage within the dioxepine ring can lead to the loss of a C₃H₅O radical, yielding ions at m/z 171 and m/z 173.

-

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond will result in a fragment ion at m/z 149. This peak will not have an M+2 counterpart, as the bromine atom has been lost.

-

Formation of [C₆H₄BrO]⁺: Following the loss of ethylene, a subsequent loss of formaldehyde (HCHO) can lead to the formation of a stable bromophenoxy cation at m/z 183 and m/z 185.

Summary of Predicted Mass Spectral Data

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Notes |

| 228/230 | [C₉H₉BrO₂]⁺˙ (M⁺˙) | Molecular ion; characteristic 1:1 isotopic pattern. |

| 200/202 | [C₇H₅BrO₂]⁺˙ | Loss of ethylene (C₂H₄) from the molecular ion. |

| 183/185 | [C₆H₄BrO]⁺ | Subsequent loss of formaldehyde (HCHO). |

| 171/173 | [C₆H₄BrO]⁺ | Loss of a C₃H₅O radical. |

| 149 | [C₉H₉O₂]⁺ | Loss of a bromine radical (Br•). No M+2 peak. |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted mass spectrum, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC-MS is a suitable technique for volatile and thermally stable compounds like 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Scan Speed: 2 scans/second.

Figure 2: Workflow for the GC-MS analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Data Analysis and Interpretation

-